molecular formula C9H13BO2S B1369220 3-(Propylthio)phenylboronic acid CAS No. 915401-99-9

3-(Propylthio)phenylboronic acid

Cat. No. B1369220
M. Wt: 196.08 g/mol
InChI Key: TYEQDWKWEXCQBX-UHFFFAOYSA-N
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Description

3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .


Molecular Structure Analysis

The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .

Scientific Research Applications

Catalytic Applications

  • Phenylboronic acid has been used as a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, demonstrating benefits like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Nanomaterials and Bio-Applications

  • Phenylboronic acid-decorated polymeric nanomaterials have been established for advanced bio-applications, particularly in diagnostic and therapeutic applications, due to their unique ability to form reversible complexes with polyols, including sugar and sialic acid (Lan & Guo, 2019).
  • These nanomaterials find applications in drug delivery systems and biosensors due to their interaction with glucose and sialic acid (Lan & Guo, 2019).

Glucose-Responsive Drug Delivery

  • Phenylboronic acid-based materials are widely studied for constructing glucose-responsive systems for insulin delivery, showing potential in diabetes management (Ma & Shi, 2014).

Antibacterial Activity

  • (Trifluoromethoxy)Phenylboronic acids exhibit significant antibacterial potency against Escherichia coli and Bacillus cereus, offering new avenues in antimicrobial research (Adamczyk-Woźniak et al., 2021).

Carbohydrate Chemistry

  • Phenylboronic acid plays a crucial role in carbohydrate chemistry, particularly in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Tumor Targeting and Penetration

Diagnostic and Therapeutic Targets

  • Phenylboronic acid derivatives are explored for versatile diagnostic and therapeutic targets, including glucose sensors and bio-separation applications (Matsumoto, Kataoka, & Miyahara, 2014).

Future Directions

Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

properties

IUPAC Name

(3-propylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQDWKWEXCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590219
Record name [3-(Propylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylthio)phenylboronic acid

CAS RN

915401-99-9
Record name [3-(Propylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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